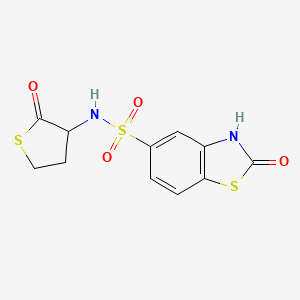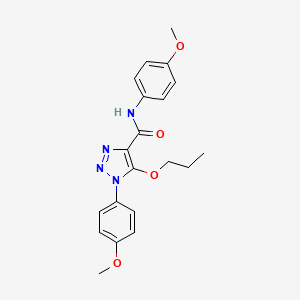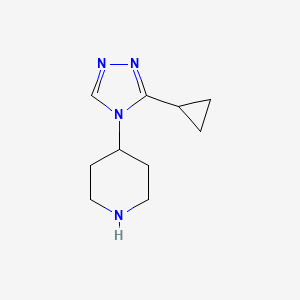
2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a sulfonamide group, which is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfonamide Group: This step involves the reaction of the benzothiazole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Tetrahydrothiophene Moiety: This can be done through a nucleophilic substitution reaction, where the benzothiazole-sulfonamide intermediate reacts with a suitable tetrahydrothiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and sulfonamide groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzothiazole core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of this compound can vary depending on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with bacterial folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2,3-dihydro-1,3-benzothiazole-5-sulfonamide: Lacks the tetrahydrothiophene moiety.
N-(2-oxotetrahydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-5-sulfonamide: Lacks the oxo group on the benzothiazole ring.
Uniqueness
The presence of both the tetrahydrothiophene and sulfonamide groups in 2-oxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-5-sulfonamide makes it unique, potentially offering a combination of biological activities not found in simpler analogs.
Properties
Molecular Formula |
C11H10N2O4S3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-oxo-N-(2-oxothiolan-3-yl)-3H-1,3-benzothiazole-5-sulfonamide |
InChI |
InChI=1S/C11H10N2O4S3/c14-10-7(3-4-18-10)13-20(16,17)6-1-2-9-8(5-6)12-11(15)19-9/h1-2,5,7,13H,3-4H2,(H,12,15) |
InChI Key |
OHZBKXFAKXNMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NS(=O)(=O)C2=CC3=C(C=C2)SC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B11192833.png)
![4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B11192841.png)

![2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11192846.png)
![1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11192859.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11192862.png)
![N-(2-Methoxyphenyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carboxamide](/img/structure/B11192863.png)
![2-Methyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11192864.png)
![9-(4-fluorophenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11192874.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11192880.png)
![2-[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11192891.png)
![7-(3-Nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11192898.png)
![Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11192899.png)

